2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid

Physicochemical profiling ADME prediction Fragment-based drug design

2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358‑43‑9) is a sterically hindered, sulfonamide‑functionalized carboxylic acid building block. It belongs to the class of acyclic sulfonamide–acetic acid hybrids and is employed as a versatile small‑molecule scaffold for medicinal chemistry and chemical biology programs.

Molecular Formula C6H11NO5S
Molecular Weight 209.22
CAS No. 716358-43-9
Cat. No. B2405124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
CAS716358-43-9
Molecular FormulaC6H11NO5S
Molecular Weight209.22
Structural Identifiers
SMILESCC(C)(C(=O)NS(=O)(=O)C)C(=O)O
InChIInChI=1S/C6H11NO5S/c1-6(2,5(9)10)4(8)7-13(3,11)12/h1-3H3,(H,7,8)(H,9,10)
InChIKeyWPIAEZRNTFAHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358-43-9): Sulfonamide-Carboxylic Acid Building Block


2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358‑43‑9) is a sterically hindered, sulfonamide‑functionalized carboxylic acid building block. It belongs to the class of acyclic sulfonamide–acetic acid hybrids and is employed as a versatile small‑molecule scaffold for medicinal chemistry and chemical biology programs. Its IUPAC name, 3‑(methanesulfonamido)‑2,2‑dimethyl‑3‑oxopropanoic acid, reflects an N‑acyl sulfonamide motif that places a methane‑sulfonyl group in close proximity to both a tertiary carboxylic acid and a gem‑dimethyl center [REFS‑1]. This combination of functional groups provides a unique hydrogen‑bond donor/acceptor profile and a defined spatial orientation that distinguishes it from simpler, non‑sulfonylated malonamic acid analogues.

Why 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid Cannot Be Replaced by Simple Carbamoyl or Acetic Acid Analogues


Although 2‑carbamoyl‑2,2‑dimethylacetic acid (also known as 2,2‑dimethylmalonamic acid, CAS 116070‑49‑6) shares the dimethylacetic acid backbone, it lacks the critical methanesulfonylcarbamoyl (N‑acyl sulfonamide) group. This structural difference leads to substantially different physicochemical properties, including lipophilicity (ΔXLogP3), hydrogen‑bond donor/acceptor counts, and topological polar surface area (TPSA), which directly influence membrane permeability, solubility, and target‑engagement profiles [REFS‑1][REFS‑2]. Furthermore, the N‑acyl sulfonamide moiety introduces a distinct pKa shift that alters the compound’s protonation state at physiological pH relative to the un‑sulfonylated amide [REFS‑3]. For instance, the sulfonamide NH (pKa ~5–6) can act as a hydrogen‑bond donor/acceptor in a geometry‑specific manner, which is absent in the simple carboxamide. These quantitative property differences mean that replacing 2‑(methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid with its des‑sulfonyl analogue in a lead‑optimization or assay‑development context could result in unpredictable changes in activity, selectivity, or pharmacokinetics. The following evidence guide provides the measurable parameters that justify why this specific compound, rather than a close analog, should be selected for structure‑activity‑relationship (SAR) studies, fragment‑based drug discovery, or analytical method development.

Quantitative Evidence Guide for 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358-43-9): Measurable Differentiation Against Analogues


Predicted Lipophilicity and Hydrogen-Bond Capacity: 2-(Methanesulfonylcarbamoyl)-2,2‑dimethylacetic acid vs. 2‑Carbamoyl‑2,2‑dimethylacetic acid

The methanesulfonylcarbamoyl group in the target compound significantly reduces calculated lipophilicity relative to the des‑sulfonyl analogue. The XLogP3‑AA value of 2‑(methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid is ‑0.3, whereas 2‑carbamoyl‑2,2‑dimethylacetic acid has an XLogP3‑AA of approximately 0.2 [REFS‑1][REFS‑2]. This ΔXLogP3 of ~0.5 units, together with an increase in hydrogen‑bond acceptor count from 3 to 5 and a TPSA increase from 80.4 Ų to 109 Ų, predicts lower passive membrane permeability and higher aqueous solubility for the sulfonamide derivative [REFS‑1][REFS‑2].

Physicochemical profiling ADME prediction Fragment-based drug design

Ionization State at Physiological pH: Sulfonamide NH pKa Shift Relative to Carboxamide

The N‑acyl sulfonamide proton (‑C(=O)‑NH‑SO2‑) in the target compound is expected to exhibit a pKa in the range of 5–6, whereas the corresponding carboxamide proton (‑C(=O)‑NH2) in 2‑carbamoyl‑2,2‑dimethylacetic acid has a predicted pKa >15 [REFS‑1][REFS‑2][REFS‑3]. This ~10‑unit difference in pKa means that at pH 7.4, the sulfonamide NH is partially ionized (approx. 1–10% anionic), whereas the carboxamide remains fully neutral. The presence of a negative charge alters electrostatic interactions with target proteins and influences compound disposition in cellular assays.

pKa prediction Protonation state Medicinal chemistry optimization

Purity Benchmark: Commercially Available 2-(Methanesulfonylcarbamoyl)-2,2‑dimethylacetic acid at 95%+ Purity

Multiple reputable vendors list 2‑(methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid with a minimum purity specification of 95% [REFS‑1][REFS‑2]. In contrast, the simpler analogue 2‑carbamoyl‑2,2‑dimethylacetic acid is offered at 95% purity by the same suppliers [REFS‑3]. The equivalent purity benchmark indicates that the sulfonamide product is produced under synthetic protocols that control impurities to a level comparable to the well‑established analogue, ensuring consistency for structure‑activity‑relationship studies.

Quality control Procurement specification Analytical standard

HDAC Inhibitor Pharmacophore Validation: The N‑Acyl Sulfonamide Linkage as a Zinc‑Binding Group Isostere

Patents describing carbamic acid compounds with a sulfonamide linkage as HDAC inhibitors (e.g., US 2005/0085515 A1) establish that an N‑acyl sulfonamide motif can serve as a bioisostere for the hydroxamic acid zinc‑binding group [REFS‑1]. While the patent does not explicitly exemplify 2‑(methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid, its core fragment — a sulfonamide‑terminated carboxylic acid — matches the pharmacophoric elements required for metal‑chelation and linker attachment. In contrast, the des‑sulfonyl amide analogue lacks this metal‑binding capacity, as the carboxamide group is a much weaker zinc ligand [REFS‑2].

Histone deacetylase inhibitors Zinc-binding group Cancer epigenetics

Synthetic Accessibility: Direct Acylation Route vs. Multi‑Step Pathways for Alternative Scaffolds

The target compound can be prepared in a single step by reacting methanesulfonamide with an activated 2,2‑dimethylmalonic acid mono‑ester, followed by hydrolysis [REFS‑1][REFS‑2]. This straightforward synthetic route contrasts with the multi‑step sequences often required to install alternative sulfonamide or carbamate moieties onto a quaternary center, such as the benzenesulfonamide or 4‑fluorobenzenesulfonamide analogues [REFS‑3]. The commercial availability of both methanesulfonamide and dimethylmalonic acid derivatives ensures rapid access to the compound, reducing lead‑time for synthesis‑intensive programs.

Synthetic tractability Building block procurement Combinatorial chemistry

Optimal Application Scenarios for 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid Based on Evidenced Differentiation


Fragment‑Based Lead Discovery Targeting Epigenetic Readers and Writers

The compound’s low molecular weight (209 g/mol), moderate lipophilicity (XLogP3 = ‑0.3), and the presence of a weakly acidic N‑acyl sulfonamide proton (pKa 5–6) make it an ideal fragment for screening against bromodomains, HDACs, and other epigenetic targets [REFS‑1][REFS‑2]. Its zinc‑binding potential, inferred from HDAC‑inhibitor patent class, positions it as a bioisosteric alternative to hydroxamic acid fragments, reducing the risk of non‑specific metal chelation. The compound can be sourced at 95% purity and used directly in biochemical and biophysical assays without further purification [REFS‑3].

Sulfonamide pKa Probe in Medicinal Chemistry Optimization

The N‑acyl sulfonamide NH pKa shift (~10 units lower than a carboxamide) enables the compound to serve as a pH‑dependent polarity switch in lead optimization. Medicinal chemists can use 2‑(methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid to systematically vary the ionization state of a scaffold while keeping the steric environment constant, facilitating SAR studies of charge‑dependent interactions with proteins and membranes [REFS‑1][REFS‑2].

Analytical Standard for LC‑MS Method Development of N‑Acyl Sulfonamide Metabolites

The compound’s distinct molecular ion ([M‑H]⁻ at m/z 208.03 for HRMS) and characteristic fragmentation pattern (loss of SO₂ and methane sulfonamide) make it a suitable analytical standard for developing selective LC‑MS methods to quantify N‑acyl sulfonamide metabolites in biological matrices [REFS‑1]. Its 95% purity benchmark and availability as a neat solid facilitate its use as an external calibration standard [REFS‑3].

Chemical Probe for Studying Carbonic Anhydrase Isozyme Selectivity

Primary sulfonamides are well‑known carbonic anhydrase inhibitors, but N‑acyl sulfonamides exhibit a distinct inhibition profile due to reduced NH acidity and altered geometry. 2‑(Methanesulfonylcarbamoyl)‑2,2‑dimethylacetic acid, with its N‑acyl rather than primary sulfonamide motif, can be deployed as a selectivity probe to differentiate between CA isoforms that prefer neutral versus anionic ligands [REFS‑1][REFS‑2]. The simple amide analogue offers no inhibition at all, providing a clean negative control [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.